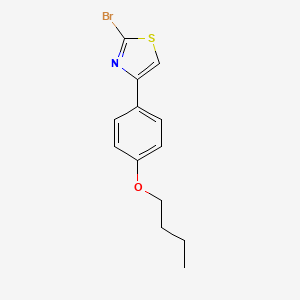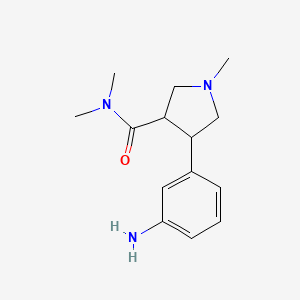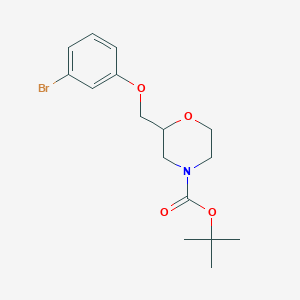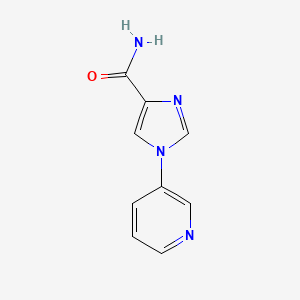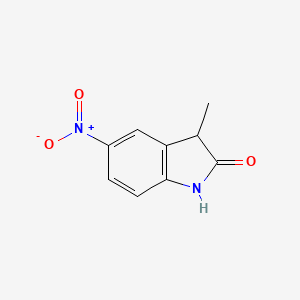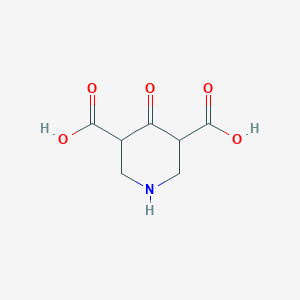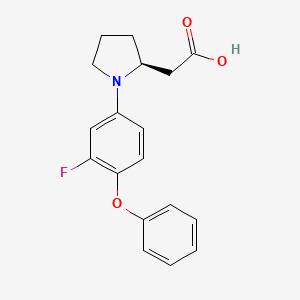
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid is a chiral compound that features a pyrrolidine ring substituted with a fluoro-phenoxyphenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Phenoxyphenyl Group: This step may involve nucleophilic substitution reactions where a fluoro-phenoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenoxyphenyl group.
Reduction: Reduction reactions could target the fluoro-phenoxyphenyl group or the acetic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluoro group or the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(S)-2-(1-(3-Fluoro-4-phenyl)pyrrolidin-2-YL)acetic acid: Lacks the phenoxy group.
(S)-2-(1-(4-Phenoxyphenyl)pyrrolidin-2-YL)acetic acid: Lacks the fluoro group.
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)propionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of both the fluoro and phenoxy groups in (S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid may confer unique properties, such as increased lipophilicity or specific binding affinities, distinguishing it from similar compounds.
特性
分子式 |
C18H18FNO3 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
2-[(2S)-1-(3-fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C18H18FNO3/c19-16-11-14(20-10-4-5-13(20)12-18(21)22)8-9-17(16)23-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,21,22)/t13-/m0/s1 |
InChIキー |
XWFNQQXVPOWMAX-ZDUSSCGKSA-N |
異性体SMILES |
C1C[C@H](N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
正規SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


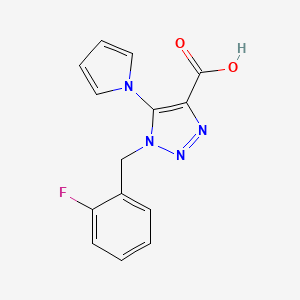
![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)
![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)


